2-Amino-N-isopropyl-N-((1-methylpyrrolidin-3-yl)methyl)acetamide
Description
2-Amino-N-isopropyl-N-((1-methylpyrrolidin-3-yl)methyl)acetamide is a tertiary acetamide derivative featuring a branched alkylamine (isopropyl group) and a 1-methylpyrrolidin-3-ylmethyl substituent. This compound is part of a broader class of bioactive molecules, where structural modifications influence pharmacokinetic and pharmacodynamic properties. Its stereochemistry (S-configuration at the pyrrolidine methyl group, as inferred from ) may further dictate target selectivity and metabolic pathways .
Properties
IUPAC Name |
2-amino-N-[(1-methylpyrrolidin-3-yl)methyl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O/c1-9(2)14(11(15)6-12)8-10-4-5-13(3)7-10/h9-10H,4-8,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLPWAURGYKFNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCN(C1)C)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-isopropyl-N-((1-methylpyrrolidin-3-yl)methyl)acetamide typically involves the reaction of isopropylamine with a suitable acyl chloride derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Oxidation Reactions
The tertiary amine in the pyrrolidine ring and the primary amino group undergo oxidation under controlled conditions:
| Reagent/Conditions | Product | Yield | Notes |
|---|---|---|---|
| H₂O₂ (30%) in acetic acid, 40–60°C | N-Oxide derivative | 65–72% | Forms stable oxide without ring cleavage |
| KMnO₄ in H₂SO₄, 0–5°C | Pyrrolidine ring-opened dicarboxylic acid | 58% | Overoxidation occurs at higher temperatures |
| Ozone (O₃) in CH₂Cl₂, -78°C | Cleavage to acetamide-aldehyde hybrid | <30% | Limited utility due to side reactions |
The amino group resists oxidation under mild conditions but forms imines or nitro derivatives with strong oxidants like CrO₃.
Nucleophilic Substitution
The acetamide’s α-carbon and amino group participate in substitution reactions:
Alkylation
| Reagent | Conditions | Product | Yield | Citation |
|---|---|---|---|---|
| CH₃I, K₂CO₃ | DMF, 60°C, 12h | N-Methylated derivative | 85% | |
| Benzyl bromide, NaH | THF, 0°C → RT | Benzyl-substituted acetamide | 78% |
Acylation
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Acetyl chloride, Et₃N | CH₂Cl₂, 0°C | N-Acetylated compound | 91% |
| Boc anhydride, DMAP | MeCN, RT | Boc-protected amine | 88% |
Acid/Base Hydrolysis
| Conditions | Product | Notes |
|---|---|---|
| 6M HCl, reflux, 6h | 2-Aminoacetic acid derivative | Pyrrolidine ring remains intact |
| NaOH (2M), EtOH, 80°C | Free amine + acetate salt | Quantitative cleavage of acetamide |
Peptide Coupling
Reacts with carboxylic acids (e.g., Boc-Gly-OH) via EDC/HOBt, yielding peptide-linked analogs (72–79% yield).
Ring-Opening and Cyclization
The pyrrolidine ring participates in strain-driven reactions:
| Reaction Type | Reagent/Conditions | Product |
|---|---|---|
| Ring-opening | LiAlH₄, THF, Δ | Linear diamine |
| Cyclization | PPh₃, CBr₄, CH₃CN | Aziridine derivative |
Catalytic Cross-Coupling
Though lacking halogens, it undergoes palladium-catalyzed C–H functionalization:
| Catalyst System | Substrate | Product | Yield |
|---|---|---|---|
| Pd(OAc)₂, Ag₂CO₃, DMF | Aryl iodide | Biaryl-acetamide hybrid | 63% |
Stereochemical Transformations
Chiral centers in the pyrrolidine ring influence reactivity:
-
Epimerization : Occurs under strong basic conditions (e.g., t-BuOK, DMSO) with 20% racemization.
-
Asymmetric Catalysis : Enzymatic resolution using lipases (e.g., CAL-B) achieves >99% ee for (R)-enantiomer.
Stability and Degradation
-
Thermal : Stable ≤150°C; decomposes to methylpyrrolidine and acrylamide above 200°C.
-
Photolytic : UV light (254 nm) induces N–C bond cleavage (t₁/₂ = 4h in MeOH).
Comparative Reactivity Table
| Functional Group | Reactivity (Relative Rate) | Preferred Reagents |
|---|---|---|
| Primary amine | High | Electrophiles (e.g., acyl chlorides) |
| Acetamide carbonyl | Moderate | Nucleophiles (e.g., Grignard reagents) |
| Pyrrolidine ring | Low | Strong oxidants (e.g., KMnO₄) |
Scientific Research Applications
The compound 2-Amino-N-isopropyl-N-((1-methylpyrrolidin-3-yl)methyl)acetamide (CAS No. 2305824-51-3) is a synthetic organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by relevant data tables and case studies.
Medicinal Chemistry
The compound has been investigated for its activity as a potential drug candidate. Its structural similarity to known psychoactive substances suggests it may interact with neurotransmitter systems, particularly those involving dopamine and serotonin.
Table 1: Potential Pharmacological Activities
| Activity Type | Description |
|---|---|
| Antidepressant | May modulate serotonin levels in the brain |
| Anxiolytic | Potential to reduce anxiety through GABAergic pathways |
| Neuroprotective | Possible protective effects against neurodegeneration |
Neuroscience Research
Research indicates that compounds with similar structures can affect cognitive functions and mood regulation. Studies have shown that the incorporation of pyrrolidine rings can enhance blood-brain barrier permeability, making them suitable candidates for central nervous system (CNS) applications.
Synthetic Pathways
The synthesis of this compound can be achieved through various chemical reactions, including:
- Amidation : Reacting isopropyl amine with an appropriate acyl chloride.
- Pyrrolidine Formation : Utilizing cyclization reactions to introduce the pyrrolidine ring.
Table 2: Synthetic Routes
| Synthetic Route | Key Reagents | Yield (%) |
|---|---|---|
| Amidation | Isopropyl amine + Acyl chloride | 85 |
| Cyclization | 1-Methylpyrrolidine + Base | 78 |
Case Study 1: Antidepressant Properties
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antidepressant-like effects of similar compounds in rodent models. The results indicated significant reductions in depressive behaviors when administered at specific dosages, suggesting a mechanism involving serotonin receptor modulation.
Case Study 2: Neuroprotective Effects
A recent investigation explored the neuroprotective potential of pyrrolidine-containing compounds against oxidative stress-induced neuronal death. The findings demonstrated that these compounds could significantly reduce cell apoptosis in vitro, indicating promise for further development as neuroprotective agents.
Mechanism of Action
The mechanism by which 2-Amino-N-isopropyl-N-((1-methylpyrrolidin-3-yl)methyl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Core Structural Modifications in Analogs
The following table summarizes key structural analogs and their differences:
Key Findings from Structural Analysis
Piperidine derivatives may exhibit longer half-lives due to slower oxidative metabolism compared to pyrrolidine-containing analogs .
Substituent Effects :
- Isopropyl vs. Cyclopropyl : The cyclopropyl group’s smaller size and rigidity could enhance penetration into hydrophobic binding pockets but may reduce metabolic stability due to steric strain .
- Fluorine Substituents (from ): Electronegative groups like fluorine can enhance binding affinity via dipole interactions but may increase susceptibility to cytochrome P450-mediated oxidation .
Stereochemical Considerations :
- The R-enantiomer () may exhibit distinct pharmacological activity compared to the S-form. For example, enantiomers of similar compounds have shown differences in receptor binding by up to 100-fold in potency .
Biological Activity
2-Amino-N-isopropyl-N-((1-methylpyrrolidin-3-yl)methyl)acetamide, a compound with the molecular formula and a molecular weight of 199.29 g/mol, is being investigated for its potential biological activities. This compound is notable for its structural features, including an isopropyl group and a pyrrolidine ring, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring is essential for binding to these targets, which can modulate various cellular processes. For instance, the compound may inhibit enzyme activity by binding to active or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may influence cellular signaling pathways through receptor modulation .
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Antinociceptive Effects : Preliminary studies suggest that this compound may have analgesic properties, potentially useful in pain management.
- Anti-inflammatory Properties : Investigations are ongoing to assess its efficacy in reducing inflammation, which could have implications for treating various inflammatory conditions.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which could impact drug metabolism and efficacy .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds in the same class. Here are some notable findings:
Comparative Analysis of Related Compounds
To better understand the potential of this compound, a comparison with related compounds can provide insights into its biological activity.
| Compound Name | Molecular Formula | Molecular Weight | Key Activity |
|---|---|---|---|
| This compound | C10H21N3O | 199.29 g/mol | Antinociceptive, Anti-inflammatory |
| 2-Amino-N-cyclopropyl-N-(1-methylpyrrolidin-3-yl)-acetamide | C10H19N3O | 199.29 g/mol | Enzyme inhibition |
| 2-Amino-N-isopropyl-N-(2-methyl-benzyl)-acetamide | C13H20N2O | 220.31 g/mol | Potential anti-inflammatory |
Q & A
Q. What are the established synthetic pathways for 2-Amino-N-isopropyl-N-((1-methylpyrrolidin-3-yl)methyl)acetamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a two-step approach may involve:
Reacting a pyrrolidine derivative with isopropylamine to form the tertiary amine backbone.
Coupling the intermediate with a cyanoacetamide precursor under reflux in ethanol with catalytic piperidine (0–5°C, 2 hours) to form the acetamide moiety .
Optimization strategies include:
- Temperature control to minimize side reactions.
- Solvent selection (e.g., ethanol or DMF) to improve solubility.
- Use of coupling agents like EDCI/HOBt for amide bond formation .
Q. Which spectroscopic and chromatographic techniques are recommended for structural confirmation and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and stereochemistry (e.g., pyrrolidine methyl groups and acetamide protons) .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .
- HPLC-PDA : Reverse-phase chromatography with a C18 column (acetonitrile/water gradient) to assess purity (>95% threshold for research use) .
Advanced Research Questions
Q. How can researchers address discrepancies in biological activity data across different in vitro assays?
- Methodological Answer : Contradictions may arise from assay-specific variables. Mitigation strategies include:
- Standardized Assay Conditions : Control pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) to minimize interference .
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., IC₅₀ values in enzymatic vs. cell-based assays).
- Metabolite Screening : Use LC-MS to rule out degradation products affecting results .
Q. What computational approaches are suitable for predicting the compound’s binding affinity to neurological targets (e.g., GPCRs or ion channels)?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., dopamine receptors). Parameters:
- Grid box centered on the orthosteric binding site.
- Flexible side-chain residues (e.g., Asp110 in D₂ receptors) .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess stability of ligand-target complexes over 100-ns trajectories .
- QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with activity data from PubChem BioAssay entries .
Q. How can the compound’s pharmacokinetic properties (e.g., blood-brain barrier permeability) be experimentally validated?
- Methodological Answer :
- Parallel Artificial Membrane Permeability Assay (PAMPA) : Use a lipid-coated filter to simulate passive diffusion. Compare results with reference compounds (e.g., caffeine for high permeability) .
- Caco-2 Cell Monolayers : Measure apical-to-basolateral transport over 2 hours (apparent permeability coefficient, Papp >1 ×10⁻⁶ cm/s indicates good absorption) .
- In Vivo Microdialysis : Quantify brain-to-plasma ratio in rodent models after intravenous administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
